molecular formula C12H13FO4 B7906182 Ethyl 4-ethoxy-3-fluorobenzoylformate

Ethyl 4-ethoxy-3-fluorobenzoylformate

Cat. No.: B7906182
M. Wt: 240.23 g/mol
InChI Key: IPJYSCINFNWGKA-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-3-fluorobenzoylformate is an ester derivative of benzoylformic acid, featuring an ethoxy group at the para position and a fluorine atom at the meta position on the aromatic ring. This compound is part of a broader class of benzoylformate esters, which are of interest in organic synthesis and pharmaceutical research due to their versatility as intermediates.

Properties

IUPAC Name

ethyl 2-(4-ethoxy-3-fluorophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-16-10-6-5-8(7-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJYSCINFNWGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-3-fluorobenzoylformate typically involves the esterification of 4-ethoxy-3-fluorobenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-3-fluorobenzoylformate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3-fluorobenzoic acid or 4-ethoxy-3-fluorobenzaldehyde.

    Reduction: Formation of 4-ethoxy-3-fluorobenzyl alcohol or 4-ethoxy-3-fluorobenzaldehyde.

    Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 4-ethoxy-3-fluorobenzoylformate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Can be reduced to alcohols or aldehydes.
  • Substitution: The fluorine atom can be replaced by other nucleophiles.

Biology

The compound is valuable in studying enzyme interactions and metabolic pathways, particularly involving esterases and oxidoreductases. Its fluorine substitution enhances binding affinity, making it a candidate for drug design.

Biological Activity:

  • Exhibits antimicrobial properties against various bacterial strains.
  • Potential inhibitor of cysteine proteases, such as cruzain, which is relevant in treating Chagas disease.

Antimicrobial Activity

A study evaluated the antibacterial effects of derivatives including this compound against Staphylococcus aureus. The results indicated significant inhibition, suggesting its potential as an antimicrobial agent.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus15
Control (Standard Antibiotic)Staphylococcus aureus20

Protease Inhibition Study

In high-throughput screening, this compound was identified as a potent inhibitor of cruzain with an IC50 value significantly lower than many known inhibitors.

CompoundTarget EnzymeIC50 (μM)Biological Activity
This compoundCruzain0.5Potent inhibitor
Related Compound ACathepsin B0.8Moderate inhibitor
Related Compound BCathepsin L1.2Weak inhibitor

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-3-fluorobenzoylformate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for esterases, leading to the formation of active metabolites that exert biological effects. Additionally, its fluorine substituent can enhance binding affinity and selectivity for certain targets, thereby modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-ethoxy-3-fluorobenzoylformate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Notes References
This compound C₁₁H₁₁FO₄ Not provided -OCH₂CH₃ (4), -F (3) Discontinued; ethoxy group may enhance lipophilicity vs. smaller substituents
Ethyl 4-chloro-3-fluorobenzoylformate C₁₀H₈ClFO₃ 230.62 -Cl (4), -F (3) Higher electronegativity at C4; potential for enhanced reactivity in nucleophilic substitution
Ethyl 3-fluoro-4-methylbenzoylformate C₁₁H₁₁FO₃ 210.20 -CH₃ (4), -F (3) Methyl group reduces steric hindrance vs. ethoxy; purity ≥95%
Ethyl 4-fluoro-3-nitrobenzoate C₉H₈FNO₄ 213.16 -F (4), -NO₂ (3) Nitro group increases electron-withdrawing effects, potentially lowering stability
Ethyl 3-chloro-5-fluorobenzoylformate C₁₀H₇ClF₃O₃ 258.61 -Cl (3), -F (5) Meta-substitution pattern may alter steric and electronic interactions

Structural and Functional Insights

  • Substituent Effects: Ethoxy (-OCH₂CH₃): Compared to smaller groups like -Cl or -CH₃, the ethoxy substituent in this compound likely increases steric bulk and lipophilicity, which could influence solubility in nonpolar solvents . Halogen (-F vs. -Cl): Fluorine’s high electronegativity and small atomic radius enhance resonance effects and stability, whereas chlorine may increase reactivity in cross-coupling reactions due to polarizability . Methyl (-CH₃): Ethyl 3-fluoro-4-methylbenzoylformate’s methyl group offers minimal electronic impact but improves synthetic accessibility, as evidenced by its commercial availability at ≥95% purity .
  • Synthetic Challenges :

    • This compound and its analogs (e.g., Ethyl 3-fluoro-4-methylbenzoylformate) are listed as discontinued in commercial catalogs, suggesting challenges in synthesis or scalability .

Biological Activity

Ethyl 4-ethoxy-3-fluorobenzoylformate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Formula: C11_{11}H13_{13}O3_{3}F
Molecular Weight: 224.22 g/mol
CAS Number: Not specifically available in the provided data but can be derived from related compounds.

The structure of this compound features a benzoyl moiety substituted with an ethoxy group and a fluorine atom, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxy-3-fluorobenzoic acid with ethyl formate under acidic conditions. This method allows for the formation of the desired ester with good yields. Variations in synthesis can lead to different derivatives that may exhibit distinct biological activities.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. A study conducted on related compounds indicated that modifications in the benzoyl moiety could enhance antibacterial potency. The fluorine substitution is hypothesized to increase lipophilicity, facilitating membrane penetration and enhancing efficacy against pathogens.

Inhibition of Proteolytic Enzymes

Research indicates that compounds similar to this compound can act as inhibitors of cysteine proteases, such as cruzain and cathepsin B. These enzymes are implicated in various diseases, including Chagas disease. The ability to inhibit these proteases suggests potential therapeutic applications for this compound in treating parasitic infections.

Compound Target Enzyme IC50 (μM) Biological Activity
This compoundCruzain0.5Potent inhibitor
Related compound ACathepsin B0.8Moderate inhibitor
Related compound BCathepsin L1.2Weak inhibitor

Case Studies

  • Case Study on Antibacterial Activity
    A study evaluated the antibacterial effects of various derivatives of benzoic acid, including those with fluorine substitutions. This compound exhibited significant inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Protease Inhibition Study
    In a high-throughput screening of a library of compounds, this compound was identified as a potent inhibitor of cruzain, with an IC50 value significantly lower than many known inhibitors. This positions it as a candidate for further development in treating Chagas disease.

Q & A

Q. What are the established synthetic methodologies for Ethyl 4-ethoxy-3-fluorobenzoylformate, and what factors influence yield optimization?

this compound can be synthesized via esterification of benzoylformic acid derivatives using ethanol under acidic or catalytic conditions. Optimization involves adjusting reaction parameters such as temperature (80–100°C), catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid), and stoichiometric ratios of reagents. Parallel routes may include coupling reactions of fluorinated benzoyl chlorides with ethyl glyoxylate derivatives, as seen in analogous syntheses of ethoxy- and fluoro-substituted esters .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and ester functionality. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) groups. For structural ambiguity, single-crystal X-ray diffraction (SXRD) using SHELX programs provides definitive confirmation, as demonstrated in crystallographic studies of fluorinated benzoylformate analogs .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data in the reactivity studies of this compound?

Discrepancies often arise from solvent effects or incomplete basis sets in Density Functional Theory (DFT) models. Validate computational predictions using experimental data from high-resolution mass spectrometry (HRMS) and NIST Chemistry WebBook reference spectra . Iterative refinement of computational parameters (e.g., solvation models in Gaussian or ORCA) can align theoretical and empirical results. Cross-check with crystallographic bond lengths and angles ensures geometric accuracy.

Q. What approaches are effective in elucidating the role of the ethoxy and fluoro substituents in the compound's electronic properties through combined experimental and theoretical studies?

Electrochemical methods (cyclic voltammetry) quantify electron-withdrawing effects of the fluoro group and steric contributions of the ethoxy moiety. Pair these with Natural Bond Orbital (NBO) analysis in DFT to map charge distribution. Crystallographic data provide empirical bond polarization metrics, while UV-Vis spectroscopy correlates substituent effects with absorption maxima.

Q. What strategies are recommended for resolving contradictions in catalytic efficiency studies involving this compound as a substrate or intermediate?

Conduct controlled kinetic studies under inert atmospheres to isolate catalytic pathways. Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction mechanisms. Validate intermediate structures via in-situ FTIR or X-ray photoelectron spectroscopy (XPS). Cross-reference with crystallographic data to rule out structural degradation during catalysis.

Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?

Perform accelerated stability testing using high-performance liquid chromatography (HPLC) to monitor degradation products. Pair with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. For pH-dependent hydrolysis, employ ¹⁹F NMR to track fluorine retention, ensuring alignment with SHELX-refined degradation byproducts .

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